N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Scientific Research Applications
Photochemical Cleavage of N-O Bonds : This compound is related to 1,2,4-oxadiazolines, which have been studied for the photochemical cleavage of N-O bonds. Such reactions occur under mild conditions and have implications in synthetic chemistry and material science (Srimannarayana, Srivastava, & Clapp, 1970).
Organic Polymer Synthesis : The compound is relevant to the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups. These polymers have applications in various industries due to their solubility in polar and aprotic solvents and thermal stability (Mansoori et al., 2012).
Corrosion Inhibitors : Derivatives of this compound, specifically those related to acetamide, isoxazolidine, and isoxazoline, have been synthesized and evaluated as corrosion inhibitors. They show promising efficiencies in preventing corrosion, particularly in acidic and oil mediums (Yıldırım & Cetin, 2008).
Synthesis of 1,2,4-Oxadiazoles : Research into the synthesis of 5-substituted 1,2,4-oxadiazoles explores the potential of related compounds in creating new chemical entities. This has implications in medicinal chemistry and drug design (Potkin, Petkevich, & Kurman, 2009).
Novel Polymer Applications for Ion Removal : Polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines related to the compound, have been developed. These novel polymers show promise in removing Co(II) and Ni(II) ions from aqueous solutions (Mansoori & Ghanbari, 2015).
Synthetic Routes and Biological Assessment : The synthesis and evaluation of related heterocyclic compounds have been studied, showing a variety of interesting biological properties. This includes the development of methods for synthesizing novel acetamides and assessing their biological activities (Karpina et al., 2019).
α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibitory potential. Such studies are significant in the field of medicinal chemistry, especially for diabetes treatment (Iftikhar et al., 2019).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-4-7-18(8-5-15)23-26-24(31-27-23)19-9-11-22(30)28(13-19)14-21(29)25-20-10-6-16(2)12-17(20)3/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRDRPONZSXVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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